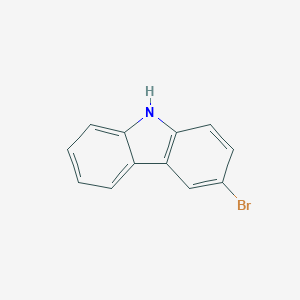

3-bromo-9H-carbazole

Descripción general

Descripción

3-Bromo-9H-carbazole is an organic compound with the molecular formula C₁₂H₈BrN. It is a derivative of carbazole, where a bromine atom is substituted at the third position of the carbazole ring. This compound is known for its applications in organic electronics, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-9H-carbazole can be synthesized through the bromination of carbazole. One common method involves the reaction of carbazole with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran at room temperature . Another method involves the use of dimethylformamide as a solvent, where N-bromosuccinimide is added dropwise to a solution of carbazole at 0°C, followed by stirring at room temperature for 24 hours .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Yield and Characteristics

The yield of synthesized 3-bromo-9H-carbazole can vary based on reaction conditions but typically ranges from 47% to over 90% depending on the specific method used. The compound appears as a white to light yellow solid with a melting point around 188–201°C .

Electrophilic Substitution Reactions

Due to its bromine substituent, this compound can undergo various electrophilic substitution reactions:

-

Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles under suitable conditions.

-

Further Bromination : The compound can react with additional brominating agents to yield polybrominated derivatives.

Coupling Reactions

This compound serves as a versatile building block in coupling reactions:

-

Suzuki Coupling : It can participate in cross-coupling reactions with boronic acids to form biaryl compounds, which are significant in materials science and pharmaceuticals.

Cyanation Reaction

A notable reaction involving this compound is its transformation into cyano derivatives:

-

When treated with cuprous cyanide in N-methylpyrrolidone at elevated temperatures, it can yield 3-cyano-9H-carbazole , showcasing its utility in synthesizing functionalized derivatives .

Data Table of Key Reactions and Yields

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | Room temperature | This compound | ~47–91 |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Varies | Substituted carbazole derivatives | Variable |

| Suzuki Coupling | Boronic acid | Base, heat | Biaryl compounds | Variable |

| Cyanation | CuCN | Elevated temperature | 3-Cyano-9H-carbazole | ~30 |

Aplicaciones Científicas De Investigación

Overview :

The compound is being explored as a pharmacophore in drug development, particularly targeting various diseases due to its enhanced biological activity from the bromine substitution.

Case Studies :

- Anticancer Activity : Research indicates that 3-bromo-9H-carbazole exhibits cytotoxic effects against cancer cell lines such as breast and lung cancer. The mechanism involves apoptosis induction and inhibition of cell proliferation .

- Antibacterial Properties : Studies show significant antibacterial activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .

Materials Science

Overview :

In materials science, this compound is utilized for its unique electronic and optical properties, leading to the design of novel materials.

Applications :

- Novel Materials Development : The compound’s structure allows for the creation of materials with specific electronic characteristics, useful in various applications including sensors and catalysts .

Biological Studies

Overview :

The interactions of this compound with biological molecules are under investigation to assess potential therapeutic effects.

Mechanisms of Action :

- The compound may interact with biological targets through non-covalent interactions, modulating pathways relevant to disease treatment .

Mecanismo De Acción

The mechanism of action of 3-Bromo-9H-carbazole involves its interaction with various molecular targets and pathways. As an aryl hydrocarbon receptor agonist, it can bind to and activate these receptors, leading to changes in gene expression and cellular responses. This interaction is crucial in its role in environmental testing and research, as well as its potential therapeutic applications .

Comparación Con Compuestos Similares

2-Bromo-9H-carbazole: Similar structure but with bromine at the second position.

9-Ethyl-9H-carbazole: An ethyl group at the ninth position instead of bromine.

3,6-Dibromo-9H-carbazole: Bromine atoms at both the third and sixth positions

Uniqueness: 3-Bromo-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for optoelectronic applications, where precise control over electronic properties is essential .

Actividad Biológica

3-Bromo-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₈BrN

- Molecular Weight : 246.1 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents like tetrahydrofuran

1. Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this compound and its derivatives. The compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 µg/ml |

| This compound | Escherichia coli | 62.5 µg/ml |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 µg/ml |

| 3-Cyano-9H-carbazole | Escherichia coli | 31.25 µg/ml |

In a comparative study, compounds such as 3-cyano-9H-carbazole and 3-iodo-9H-carbazole demonstrated stronger antibacterial activity than amoxicillin against Bacillus subtilis, indicating their potential as effective antibacterial agents .

2. Antifungal Activity

Research has also highlighted the antifungal properties of carbazole derivatives. For instance, a study indicated that certain carbazole derivatives inhibited fungal H+-ATPase activity, leading to fungal cell death within hours of exposure . This mechanism suggests that carbazoles could serve as potential antifungal agents.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various studies. Compounds derived from carbazole have shown significant inhibition of inflammatory markers, suggesting their utility in treating inflammatory conditions . Specifically, some derivatives exhibited promising results in reducing inflammation in vitro.

4. Anticancer Activity

The anticancer properties of carbazole derivatives, including this compound, have gained attention due to their ability to inhibit cancer cell proliferation. For example, studies have shown that certain carbazole-based compounds exhibit selective cytotoxicity towards cancer cell lines such as HepG2 (liver cancer) and A875 (melanoma) . The structural modifications on the carbazole nucleus significantly influence their anticancer activity.

Case Studies

- Antibacterial Study : A comprehensive evaluation of various brominated and iodinated carbazoles revealed that the substitution pattern on the carbazole ring significantly affects antibacterial efficacy. The study found that compounds with bromine at the C-3 position were particularly effective against Gram-positive bacteria .

- Anticancer Evaluation : In vitro studies demonstrated that specific carbazole derivatives could inhibit cell growth in cancer lines while sparing normal cells, indicating a potential for developing selective anticancer therapies .

Propiedades

IUPAC Name |

3-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWKAYPXIIVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936072 | |

| Record name | 3-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-95-6 | |

| Record name | 9H-Carbazole, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1592-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-bromo-9H-carbazole influence its potential to interact with biological targets?

A1: Research suggests that this compound and its derivatives might interact with biological targets like the human androgen receptor (AR). Molecular docking studies indicate that the bromine substitution at the 3-position plays a crucial role in this interaction. Specifically, 3,6-dibromo-9H-carbazole, with two bromine substitutions, demonstrates stronger binding affinity to AR compared to this compound. [] This suggests that the presence and position of bromine atoms influence the compound's ability to bind to biological targets and potentially exert an effect. []

Q2: What is the significance of the planar structure of this compound derivatives in the context of biological activity?

A2: Studies utilizing X-ray crystallography reveal that this compound derivatives, such as 9-benzyl-3-bromo-9H-carbazole and 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, exhibit a nearly planar carbazole ring system. [, , ] This planar structure could be important for interactions with biological targets, as it allows for greater surface area contact and potentially stronger binding interactions. Further research is needed to confirm if this planarity directly contributes to any observed biological activities.

Q3: How is this compound utilized in the synthesis of natural products?

A3: this compound serves as a key building block in synthesizing calothrixin B, a naturally occurring alkaloid. [, ] The synthesis involves a hetero-Diels-Alder reaction between a protected this compound-1,4-dione and a 'push-pull' 2-aza-1,3-diene, leading to the formation of the five-ring skeleton characteristic of calothrixin B. [, ] This synthetic approach highlights the versatility of this compound as a precursor in organic synthesis and its potential for developing new pharmaceutical compounds.

Q4: What are the potential environmental implications of this compound and its derivatives?

A4: While the provided research doesn't directly address the environmental impact of this compound, its classification as a polyhalogenated carbazole (PHCZ) raises concerns. PHCZs, similar to persistent organic pollutants (POPs), have been detected in various environmental matrices. [] Their persistence and potential for bioaccumulation necessitate further investigation into their ecotoxicological effects and strategies for mitigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.